molecular formula C16H17BrClF2NO3S B2483126 1-(2-(4-Bromo-2,6-difluorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride CAS No. 1323499-76-8

1-(2-(4-Bromo-2,6-difluorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Cat. No. B2483126
CAS RN: 1323499-76-8
M. Wt: 456.73
InChI Key: DOANVBICYJZYDN-UHFFFAOYSA-N
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Description

1-(2-(4-Bromo-2,6-difluorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C16H17BrClF2NO3S and its molecular weight is 456.73. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry Applications

  • Synthesis of Phosphodiesterase 4 Inhibitors : A study outlines the synthesis of a phosphodiesterase 4 inhibitor, highlighting methodologies that could be applied to similar compounds, showcasing the role of such chemicals in developing therapeutic agents (Ochi et al., 2014).
  • Antiviral Compound Development : Research on synthesizing acyclovir and HBG analogues, involving reactions with pyridin-2(1H)-one, presents a foundation for creating antiviral agents, indicating the importance of these chemical frameworks in medicinal chemistry (Moustafa et al., 2011).

Material Science and Chemical Properties Exploration

  • Stabilised Reactive Intermediates : Investigations into the stability and reactivity of dithiadiazolyl radicals offer insights into material science, particularly in developing materials with specific electronic properties (Beldjoudi et al., 2018).
  • Polymorphism in Pharmaceutical Compounds : A study on polymorphism in certain pharmaceutical compounds provides a deep dive into how structural variations can influence the properties and stability of chemical compounds, relevant to drug formulation and design (Vogt et al., 2013).

properties

IUPAC Name

1-[2-(4-bromo-2,6-difluorophenoxy)ethoxy]-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrF2NO3S.ClH/c17-11-7-13(18)16(14(19)8-11)23-6-5-22-9-12(21)10-24-15-3-1-2-4-20-15;/h1-4,7-8,12,21H,5-6,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOANVBICYJZYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(COCCOC2=C(C=C(C=C2F)Br)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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